Arg-Pro-Tyr-Ile-Leu

Overview

Description

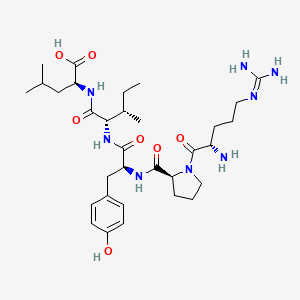

“Arg-Pro-Tyr-Ile-Leu” is a peptide sequence composed of five amino acids: Arginine (Arg), Proline (Pro), Tyrosine (Tyr), Isoleucine (Ile), and Leucine (Leu) . Each of these amino acids contributes to the overall properties and functions of the peptide.

Synthesis Analysis

Peptides like “Arg-Pro-Tyr-Ile-Leu” can be synthesized using various methods. One common method is the Merrifield solid-phase peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain attached to insoluble resin beads . The peptide sequence is built from the C-terminus to the N-terminus, with each amino acid addition followed by a deprotection step .

Molecular Structure Analysis

The molecular formula of “Arg-Pro-Tyr-Ile-Leu” is C38H64N12O8 . Its average mass is 816.990 Da and its monoisotopic mass is 816.497009 Da . The exact three-dimensional structure would depend on the environmental conditions and any potential modifications or interactions with other molecules.

Chemical Reactions Analysis

Peptides undergo various chemical reactions, most notably those involving the formation and breaking of peptide bonds. The Edman degradation, for example, is a method used to sequence peptides by cleaving one amino acid at a time from the N-terminus . This method involves treating the peptide with phenyl isothiocyanate (PITC), followed by reaction with trifluoroacetic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by its amino acid composition and sequence. For instance, the presence of Arginine (Arg) in the peptide sequence could confer a positive charge under physiological conditions, while the presence of Tyrosine (Tyr) could contribute to the peptide’s absorbance properties . The exact physical and chemical properties of “Arg-Pro-Tyr-Ile-Leu” would require experimental determination.

Scientific Research Applications

Conformational Analysis and Flexibility

Conformational Analysis in Various Environments : A study investigated the conformation of neurotensin, which includes the sequence Arg-Pro-Tyr-Ile-Leu, in different environments including water, methanol, and membrane-mimetic environments. The research revealed that neurotensin shows a high degree of conformational flexibility, influenced significantly by its environment. This finding emphasizes the importance of the peptide's conformation in various mediums, impacting its interaction with biological receptors (Xu & Deber, 2009).

Conformational Energy Calculations : Another study performed conformational energy calculations on the C-terminal neurotensin pentapeptide, Arg-Pro-Tyr-Ile-Leu OH. The research aimed to understand how each amino acid contributes to conformations that interact with biological receptors. The study highlighted the peptide's adaptability to substrates, supporting different models of receptor interactions (Cotrait & Ptak, 1981).

Bioactive Properties

- Antioxidative Properties : A study focusing on peptides derived from royal jelly protein identified several small peptides, including sequences with Tyr, Arg, and Ile, demonstrating strong antioxidative properties. These peptides, like Arg-Tyr, showed significant hydroxyl radical scavenging activity, suggesting their potential as antioxidants (Guo, Kouzuma, & Yonekura, 2009).

Peptide Radiotracers in Medical Imaging

- Radiotracer Development for Tumor Imaging : Research on neurotensin analogs, including derivatives of Arg-Pro-Tyr-Ile-Leu, was conducted to develop radiotracers for tumor imaging via positron emission tomography (PET). These peptides showed potential in targeting tumors overexpressing certain receptors. This work contributes to the development of targeted radiotracers in medical imaging (Bergmann et al., 2002).

Functional and Structural Analysis in Neurobiology

- Functional Activity of Neurotensin Analogs : A study on cyclic derivatives of the neurotensin hexapeptide, including Arg-Pro-Tyr-Ile-Leu, investigated their ability to mobilize intracellular calcium in cells. This research aids in understanding the role of these peptides in neurological disorders and their potential therapeutic applications (Akunne et al., 1996).

Safety and Hazards

As with any chemical substance, appropriate safety measures should be taken when handling peptides. The safety data sheet for a similar peptide, “AC-ARG-ARG-PRO-TYR-ILE-LEU-OH”, advises avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Future Directions

Research into peptides like “Arg-Pro-Tyr-Ile-Leu” could focus on further elucidating their biological activities, improving their stability and bioavailability, and exploring their potential therapeutic applications . For instance, peptides derived from milk proteins have been studied for their health-enhancing properties, and could be used in the development of innovative skincare products .

properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N8O7/c1-5-19(4)26(29(44)38-24(31(46)47)16-18(2)3)39-27(42)23(17-20-10-12-21(41)13-11-20)37-28(43)25-9-7-15-40(25)30(45)22(33)8-6-14-36-32(34)35/h10-13,18-19,22-26,41H,5-9,14-17,33H2,1-4H3,(H,37,43)(H,38,44)(H,39,42)(H,46,47)(H4,34,35,36)/t19-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFISQWLBSTJAE-KTHKBMNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438435 | |

| Record name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arg-Pro-Tyr-Ile-Leu | |

CAS RN |

60482-96-4 | |

| Record name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.